molecular formula C19H16ClN5 B2968651 N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-81-5

N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2968651
CAS RN: 890938-81-5
M. Wt: 349.82
InChI Key: ODOQUZDGZLFOOD-UHFFFAOYSA-N
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Description

N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrazolopyrimidine derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing pyrazole derivatives, including compounds similar to N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and have characterized their structures using techniques like X-ray crystallography and spectroscopy. For example, the synthesis and characterization of pyrazole derivatives were reported, with insights into their crystal structures and theoretical physical and chemical properties, confirming the origin of biological activity against cancer and microbes (Titi et al., 2020).

Antimicrobial Applications

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. For instance, heterocyclic compounds containing pyrimidine derivatives were tested for antimicrobial activity when incorporated into coatings and inks, showing significant antimicrobial effects (El‐Wahab et al., 2015).

Anticancer and Antitumor Activities

The anticancer and antitumor potentials of similar compounds have been a focus of research. Studies have synthesized and tested various pyrimidine-linked pyrazole derivatives for their insecticidal and antibacterial potential, with implications for anticancer research (Deohate & Palaspagar, 2020).

Methodological Innovations in Synthesis

Innovative synthetic methodologies have been developed for the synthesis of pyrazolo and pyrimidine derivatives, which are structurally related to this compound. These include microwave irradiation techniques and novel reagents for efficient synthesis, contributing to the broader field of heterocyclic chemistry (Han et al., 2009).

Exploration of Biological Activities

The exploration of biological activities beyond antimicrobial and anticancer effects includes studies on the synthesis and biological evaluation of new compounds for a range of bioactivities. This broadens the application spectrum of such compounds in medicinal chemistry and drug development (Al-Haiza et al., 2003).

Mechanism of Action

properties

IUPAC Name

N-benzyl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-7-8-15(20)9-17(13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQUZDGZLFOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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